molecular formula C13H19N3O2 B8390373 3-Methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline

3-Methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline

Cat. No. B8390373
M. Wt: 249.31 g/mol
InChI Key: VEMQAWWEUQOWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614215B2

Procedure details

1-(3-Methoxy-5-nitrobenzoyl)-4-methylpiperazine (900 mg; 3.22 mmol; 1 eq) and iron powder (719.82 mg; 12.89 mmol; 4 eq) are heated for 1 h at 100° C. in a mixture of AcOH (10 mL) and EtOH (10 mL). The reaction mixture is cooled down to room temperature, concentrated under vacuum and basified with aqueous Na2CO3. The product is extracted with EtOAc. The organic phase is dried over MgSO4 and the solvent evaporated under reduced pressure to afford 500 mg (62%) of the title compound as an orange oil. 1H NMR (DMSO-d6) δ 6.20-6.17 (m, 1H), 6.11-6.10 (m, 1H), 6.01-5.99 (m, 1H), 5.35-5.27 (m, 2H), 3.66 (s, 3H), 3.55-3.53 (m, 4H), 2.30-2.28 (m, 4H), 2.18 (s, 3H). LC/MS: (ES+): 250.4.
Name
1-(3-Methoxy-5-nitrobenzoyl)-4-methylpiperazine
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
719.82 mg
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:15]=[C:16]([N+:18]([O-])=O)[CH:17]=1)[C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1)=[O:7]>CC(O)=O.CCO.[Fe]>[CH3:1][O:2][C:3]1[CH:17]=[C:16]([CH:15]=[C:5]([C:6]([N:8]2[CH2:9][CH2:10][N:11]([CH3:14])[CH2:12][CH2:13]2)=[O:7])[CH:4]=1)[NH2:18]

Inputs

Step One
Name
1-(3-Methoxy-5-nitrobenzoyl)-4-methylpiperazine
Quantity
900 mg
Type
reactant
Smiles
COC=1C=C(C(=O)N2CCN(CC2)C)C=C(C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
719.82 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=C(C1)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.